molecular formula C10H4F2O3 B11808436 3-(2,4-Difluorophenyl)furan-2,5-dione

3-(2,4-Difluorophenyl)furan-2,5-dione

Cat. No.: B11808436
M. Wt: 210.13 g/mol
InChI Key: OCKADCIWDUOBFM-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)furan-2,5-dione is an organic compound with the molecular formula C10H4F2O3 It is a derivative of furan, a heterocyclic organic compound, and contains two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)furan-2,5-dione typically involves the reaction of 2,4-difluorobenzoyl chloride with furan-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2,4-Difluorophenyl)furan-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)furan-2,4-dione
  • 3-(2,4-Difluorophenyl)furan-2,3-dione
  • 3-(2,4-Difluorophenyl)furan-2,6-dione

Uniqueness

3-(2,4-Difluorophenyl)furan-2,5-dione is unique due to its specific substitution pattern and the presence of two fluorine atoms on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and therapeutics.

Properties

Molecular Formula

C10H4F2O3

Molecular Weight

210.13 g/mol

IUPAC Name

3-(2,4-difluorophenyl)furan-2,5-dione

InChI

InChI=1S/C10H4F2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-4H

InChI Key

OCKADCIWDUOBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)OC2=O

Origin of Product

United States

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